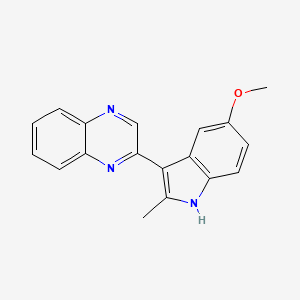

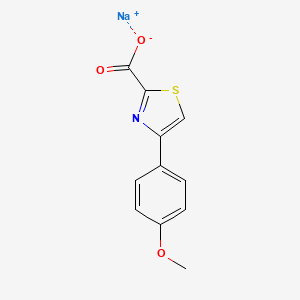

![molecular formula C12H9N3O3 B1402916 2-[2-(1,2,4-恶二唑-3-基)乙基]-1H-异吲哚-1,3(2H)-二酮 CAS No. 1365963-46-7](/img/structure/B1402916.png)

2-[2-(1,2,4-恶二唑-3-基)乙基]-1H-异吲哚-1,3(2H)-二酮

描述

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Isoindole is a polycyclic compound made up of a benzene ring fused to a pyrrole ring. An example of an isoindole derivative is Indigo dye, a blue dye that is used in coloring jeans.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The synthesis of isoindole derivatives is often achieved through cyclization reactions .

Molecular Structure Analysis

1,2,4-Oxadiazoles have four regioisomeric forms and their properties vary due to differences in the electronic environment caused by the positions of the two substituents in the oxadiazole ring . Isoindole has a planar structure due to the conjugation of p-orbitals across the molecule.

Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For 1,2,4-oxadiazoles, they possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .

科学研究应用

The compound “2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a derivative of 1,2,4-oxadiazole, a class of heterocyclic compounds known for their diverse applications in various scientific fields. Below is a comprehensive analysis of six unique applications of this compound across different scientific domains:

Medicinal Chemistry

- Application Summary : 1,2,4-oxadiazole derivatives are recognized for their pharmacological properties, including acting as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

- Methods of Application : These compounds are synthesized using one-pot methods involving reactions with amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

- Results : The synthesis yields structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif, which are then tested for their inhibitory activity against specific enzymes or receptors relevant to cancer therapy .

Material Science

- Application Summary : In material science, 1,2,4-oxadiazole derivatives are used in the production of heat-resistant polymers and anti-corrosion agents .

- Methods of Application : The compounds are synthesized and then incorporated into polymer matrices or coatings to enhance material properties .

- Results : The resulting materials demonstrate improved thermal stability and resistance to corrosive environments, which are quantified through various stress tests and longevity studies .

High Energy Materials

- Application Summary : 1,2,4-oxadiazole derivatives are explored for their use in energetic materials due to their positive heat of formation and good detonation performances .

- Methods of Application : These compounds are synthesized and then formulated into energetic compositions for testing .

- Results : The energetic materials exhibit high enthalpy of formations and extraordinary insensitivities, with specific compounds showing optimal energetic properties .

Agriculture

- Application Summary : Oxadiazole derivatives serve as herbicides, insecticides, and plant protection agents against diseases caused by bacteria, viruses, and fungi .

- Methods of Application : These compounds are applied to crops in controlled dosages to evaluate their efficacy in protecting against various agricultural pests and diseases .

- Results : Studies show a significant reduction in pest populations and disease incidence, with statistical analyses confirming the effectiveness of these compounds in agricultural applications .

Drug Discovery

- Application Summary : The 1,2,4-oxadiazole core is widely explored in drug discovery, with compounds exhibiting diverse biological activities such as anticancer, anti-inflammatory, and antiviral effects .

- Methods of Application : Drug candidates are synthesized and subjected to a series of in vitro and in vivo tests to determine their therapeutic potential .

- Results : Several derivatives demonstrate promising biological activity, with some advancing to clinical trials where their effects are quantified through various biomarkers and clinical endpoints .

Organic Synthesis

- Application Summary : 1,2,4-oxadiazoles can rearrange into other heterocycles, a property actively employed in organic synthesis to develop novel compounds .

- Methods of Application : The oxadiazole derivatives are used as intermediates in synthetic pathways to create new chemical entities .

These applications highlight the versatility of 1,2,4-oxadiazole derivatives in scientific research, with the potential for significant contributions to various fields. The compound , due to its structural relation to 1,2,4-oxadiazole, may share similar applications and properties. However, specific data on this compound would require further research and experimental validation.

Organic Synthesis - Synthesis of Energetic Materials

- Application Summary : This compound is utilized in the synthesis of energetic materials due to its potential for good thermal stability and high density, which are desirable properties in this field .

- Methods of Application : The synthesis involves creating multicyclic oxadiazoles that are designed based on the idea that a 1,2,4-oxadiazole core with a 3,5-substitution pattern can achieve a planar conformation, leading to better crystal packing .

- Results : The synthesized compounds, such as 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole, have shown attractive single crystal densities and the design aims to produce materials with enhanced thermal stability .

Antimicrobial Agents

- Application Summary : Some 1,2,4-oxadiazole derivatives have been identified as potent antimicrobial agents, effective against a range of bacteria and fungi .

- Methods of Application : These compounds are typically tested in vitro using standard assays like disk diffusion or broth microdilution to determine their minimum inhibitory concentrations (MICs) against various microbial strains .

- Results : The derivatives often exhibit strong inhibitory activity, with MIC values that are competitive with existing antimicrobial agents, indicating their potential as new therapeutic options .

Fluorescent Dyes and Sensors

- Application Summary : Oxadiazole derivatives can be used to create fluorescent dyes and sensors due to their ability to emit light when excited by a certain wavelength .

- Methods of Application : These compounds are synthesized and incorporated into sensor devices or imaging agents, which are then tested for their sensitivity and selectivity towards specific ions or molecules .

- Results : The oxadiazole-based sensors show promising selectivity and sensitivity, with potential applications in environmental monitoring, biological imaging, and diagnostics .

未来方向

1,2,4-Oxadiazoles have a wide range of applications and are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

属性

IUPAC Name |

2-[2-(1,2,4-oxadiazol-3-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-11-8-3-1-2-4-9(8)12(17)15(11)6-5-10-13-7-18-14-10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMGMSURHDTWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NOC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

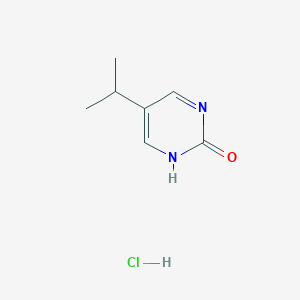

![2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide](/img/structure/B1402835.png)

![(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine](/img/structure/B1402839.png)

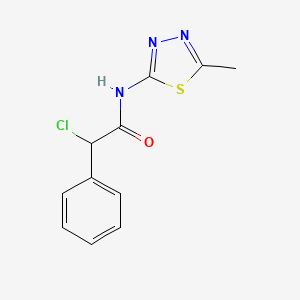

![N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide](/img/structure/B1402844.png)

![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402849.png)

![5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B1402851.png)

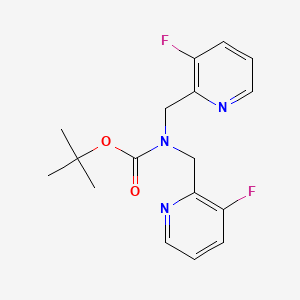

![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid](/img/structure/B1402855.png)